molecular formula C17H17IN2 B2629282 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium CAS No. 1660158-34-8

1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium

Cat. No.: B2629282
CAS No.: 1660158-34-8
M. Wt: 376.241
InChI Key: QKSVNOXBAYSRQY-UHFFFAOYSA-M
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Description

1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium is a complex organic compound that features both indole and pyridinium moieties. The indole structure is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The pyridinium group, on the other hand, is a positively charged nitrogen-containing ring, often seen in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles like hydroxide or amine groups replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or primary amines in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethyl]pyridinium.

    Substitution: Formation of various substituted pyridinium salts.

Scientific Research Applications

1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole-3-carbaldehyde: Shares the indole moiety but lacks the pyridinium group.

    4-vinylpyridine: Contains the pyridine ring with a vinyl group but lacks the indole structure.

Uniqueness

1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium is unique due to its combination of indole and pyridinium moieties, which confer both biological activity and chemical reactivity. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N2/c1-18-11-9-14(10-12-18)7-8-15-13-19(2)17-6-4-3-5-16(15)17/h3-13H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLAIHWOPBQYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=CC=[N+](C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=CC=[N+](C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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